1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride
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Description
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H31Cl2FN2O2 and its molecular weight is 445.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure
Research on related compounds often focuses on the design and synthesis of novel derivatives with potential therapeutic benefits. For instance, studies have described the synthesis of various piperazine derivatives as potential dual antihypertensive agents, highlighting the importance of chemical structure in determining pharmacological activity. These compounds were prepared as free bases and subsequently transformed into hydrochloride salts, with structural characterization performed using solid-state analytical techniques (Marvanová et al., 2016).
Pharmacological Evaluation
The pharmacological evaluation of similar compounds involves assessing their antidepressant and antianxiety activities, demonstrating the potential therapeutic uses of these chemicals. For example, a novel series of derivatives exhibited significant antidepressant and antianxiety effects in preclinical models, suggesting the relevance of these chemical structures in developing treatments for mental health disorders (Kumar et al., 2017).
Potential Antimalarial Activity
Other research has focused on the antimalarial properties of aryl piperazine and pyrrolidine derivatives, indicating the broad spectrum of potential pharmacological applications of these compounds. Some derivatives were found to be significantly more active against Plasmodium falciparum than on tumorogenic and non-tumorogenic cells, highlighting their specificity and potential as antimalarial agents (Mendoza et al., 2011).
Structural Characterization and Activity
Further research includes the structural characterization and biological evaluation of compounds with potential β-adrenolytic and/or anxiolytic activity. This emphasizes the importance of understanding the chemical structure in relation to its biological effects, providing a foundation for future drug development efforts (Kossakowski et al., 2002).
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2.2ClH/c1-17(2)18-3-9-22(10-4-18)27-16-21(26)15-24-11-13-25(14-12-24)20-7-5-19(23)6-8-20;;/h3-10,17,21,26H,11-16H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOXCXVEEDOWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.